Atherosperminine

Catalog No.
S584892
CAS No.
5531-98-6
M.F
C20H23NO2
M. Wt
309.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Atherosperminine

CAS Number

5531-98-6

Product Name

Atherosperminine

IUPAC Name

2-(3,4-dimethoxyphenanthren-1-yl)-N,N-dimethylethanamine

Molecular Formula

C20H23NO2

Molecular Weight

309.4 g/mol

InChI

InChI=1S/C20H23NO2/c1-21(2)12-11-15-13-18(22-3)20(23-4)19-16-8-6-5-7-14(16)9-10-17(15)19/h5-10,13H,11-12H2,1-4H3

InChI Key

UZZFAUDNCIFFPM-UHFFFAOYSA-N

SMILES

CN(C)CCC1=CC(=C(C2=C1C=CC3=CC=CC=C32)OC)OC

Synonyms

atherospermine, atherospermine hydrochloride, atherosperminine

Canonical SMILES

CN(C)CCC1=CC(=C(C2=C1C=CC3=CC=CC=C32)OC)OC

Anti-Inflammatory and Antibacterial Effects

Studies suggest that atherospermine possesses anti-inflammatory and antibacterial properties. In vitro (performed in a test tube or petri dish) and in vivo (performed in a living organism) studies have shown its ability to:

  • Reduce inflammation: Atherospermine may suppress the production of inflammatory molecules and enzymes, potentially offering benefits in conditions like arthritis and inflammatory bowel disease [].
  • Inhibit bacterial growth: Atherospermine has demonstrated antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli [].

Potential Role in Metabolic Health

Research suggests atherospermine may influence various aspects of metabolic health, including:

  • Glucose metabolism: Studies indicate atherospermine may improve insulin sensitivity and regulate blood sugar levels, potentially offering benefits in managing type 2 diabetes [].
  • Lipid metabolism: Atherospermine may modulate cholesterol levels by promoting the breakdown of LDL (bad) cholesterol and increasing HDL (good) cholesterol levels [].

Other Potential Applications

Atherospermine is being explored for its potential applications in various other areas, including:

  • Neurodegenerative diseases: Studies suggest atherospermine may protect brain cells from damage and improve cognitive function, potentially offering benefits in neurodegenerative diseases like Alzheimer's and Parkinson's disease [].
  • Cancer: Preliminary research suggests atherospermine may possess anti-cancer properties by inhibiting cancer cell proliferation and promoting cell death [].

Atherosperminine is a naturally occurring alkaloid classified as a phenanthrene derivative, primarily isolated from the bark of Cryptocarya nigra, a member of the Lauraceae family. Its chemical formula is C20H23NO2, with a molecular weight of approximately 309.4 g/mol. The structure of atherosperminine features methoxy substitutions at the C1 and C2 positions, alongside two methyl groups on the nitrogen atom, contributing to its unique chemical properties and biological activities .

Atherosperminine exhibits significant biological activities, including:

  • Relaxant Effects: It has been shown to exert relaxant effects on guinea-pig trachealis, primarily through inhibition of cyclic adenosine monophosphate (cAMP) pathways .
  • Antiplasmodial Activity: Extracts containing atherosperminine demonstrate strong inhibitory effects against Plasmodium falciparum, indicating potential use in malaria treatment .
  • Corrosion Inhibition: Atherosperminine has been studied for its corrosion inhibition properties on mild steel in acidic environments, showcasing its versatility beyond biological applications .

Atherosperminine can be synthesized through various methods, typically involving extraction from natural sources or synthetic organic chemistry techniques. The most common approach includes:

  • Extraction from Cryptocarya nigra: This involves using solvents like dichloromethane to isolate atherosperminine from plant material.
  • Synthetic Pathways: Research into synthetic routes is ongoing, with methods focusing on structural modifications of related alkaloids to yield atherosperminine or its derivatives.

The applications of atherosperminine span several fields:

  • Pharmaceuticals: Due to its biological activity, particularly against malaria and potential anti-inflammatory effects, it is being researched for therapeutic applications.
  • Corrosion Science: Its effectiveness as a corrosion inhibitor makes it valuable in materials science and engineering.
  • Chemical Research: Atherosperminine serves as a precursor for synthesizing other alkaloids and compounds in organic chemistry.

Interaction studies of atherosperminine have highlighted its pharmacological potential. For instance:

  • Studies indicate that it can modulate signaling pathways involved in respiratory function and may influence cAMP levels, suggesting implications for respiratory therapies.
  • Research into its interaction with various biological targets is ongoing, particularly regarding its antiplasmodial properties and potential effects on cancer cell lines.

Atherosperminine shares structural and functional similarities with several other alkaloids. Here are some notable compounds for comparison:

CompoundStructure TypeBiological ActivityUnique Features
N-methylisococlaurineAlkaloidAnticancerExhibits strong cytotoxicity
N-methyllaurotetanineAlkaloidAntiplasmodialEffective against malaria
MagnoflorineAporphine AlkaloidAntidepressantKnown for blood-brain barrier permeability
NuciferineIsoquinolineAntidiabeticNotable for its metabolic effects

Atherosperminine's uniqueness lies in its specific methoxy and methyl substitutions that confer distinct pharmacological properties compared to these similar compounds. Its dual role as both a biological agent and an industrial material enhances its significance in research and application contexts .

Physical Description

Solid

XLogP3

4.7

Melting Point

199-200°C

Other CAS

5531-98-6

Wikipedia

2-(3,4-Dimethoxyphenanthren-1-yl)-N,N-dimethylethan-1-amine

Dates

Modify: 2024-04-14

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